molecular formula C24H24N4O6S B2511972 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 921904-94-1

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2511972
CAS No.: 921904-94-1
M. Wt: 496.54
InChI Key: LOJSQHHMPBWKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 7-methoxybenzofuran-2-yl group at position 5 and a 1-tosylpiperidine-4-carboxamide moiety at position 2. The tosyl (p-toluenesulfonyl) group attached to the piperidine ring may influence metabolic stability and binding interactions.

Properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O6S/c1-15-6-8-18(9-7-15)35(30,31)28-12-10-16(11-13-28)22(29)25-24-27-26-23(34-24)20-14-17-4-3-5-19(32-2)21(17)33-20/h3-9,14,16H,10-13H2,1-2H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJSQHHMPBWKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC5=C(O4)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic compound that integrates a benzofuran moiety with an oxadiazole ring and a piperidine structure. This unique combination suggests significant potential for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article will explore the biological activity of this compound through detailed analysis of its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

N 5 7 methoxybenzofuran 2 yl 1 3 4 oxadiazol 2 yl 1 tosylpiperidine 4 carboxamide\text{N 5 7 methoxybenzofuran 2 yl 1 3 4 oxadiazol 2 yl 1 tosylpiperidine 4 carboxamide}

This structure features:

  • Benzofuran moiety : Known for diverse biological activities.
  • Oxadiazole ring : Enhances pharmacological properties.
  • Piperidine structure : Associated with various therapeutic effects.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of 7-methoxybenzofuran : Achieved through cyclization of phenolic precursors.
  • Synthesis of the oxadiazole ring : Conducted via reactions involving hydrazides and carboxylic acids.
  • Coupling reaction : Involves acylation to combine the benzofuran and oxadiazole components.

These methods are optimized for yield and purity using various solvents and catalysts .

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit notable antimicrobial properties. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that related compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while other strains showed weaker responses .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Anticancer Properties

The benzofuran derivatives have been associated with cytotoxic effects against various cancer cell lines. The incorporation of the oxadiazole ring may enhance these effects by targeting specific cellular pathways involved in tumor growth . For instance, studies have shown that compounds with similar structures inhibited cell proliferation in cancer models.

Anti-inflammatory Effects

Compounds with piperidine structures have been documented for their anti-inflammatory properties. Research has indicated that such compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Inhibitory activities against acetylcholinesterase (AChE) and urease have been documented, indicating its relevance in neurodegenerative diseases and gastrointestinal disorders .

Study 1: Antimicrobial Screening

A comprehensive study synthesized a series of oxadiazole derivatives and evaluated their antimicrobial activity. The findings revealed that certain compounds exhibited significant antibacterial effects against S. typhi and B. subtilis. The structure-activity relationship indicated that modifications in the oxadiazole ring could enhance efficacy .

Study 2: Anticancer Activity Evaluation

In vitro studies assessed the cytotoxicity of related benzofuran derivatives on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with some derivatives achieving IC50 values in the low micromolar range .

Study 3: Enzyme Inhibition Studies

A series of synthesized compounds were tested for their ability to inhibit AChE and urease. Results showed strong inhibitory activity with IC50 values significantly lower than standard inhibitors, highlighting their potential as therapeutic agents for Alzheimer's disease and other conditions .

Scientific Research Applications

Structural Overview

The compound features several key components:

  • Benzofuran moiety : Known for various biological activities including anticancer and antimicrobial effects.
  • Oxadiazole ring : A five-membered heterocyclic structure that enhances bioactivity and solubility.
  • Tosylpiperidine structure : Increases solubility and reactivity in biological systems.

The molecular formula is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives similar to N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide have shown promising results against various cancer cell lines.

Mechanisms of Action :

  • Targeting Enzymes : These compounds often inhibit enzymes associated with cancer cell proliferation.
  • Inducing Apoptosis : They may activate apoptotic pathways in cancer cells.

Case Study Data :

CompoundCancer Cell LinePercent Growth Inhibition
6hSNB-1986.61%
6hOVCAR-885.26%
6hNCI-H4075.99%
6hHOP-9267.55%

These results demonstrate the compound's potential as an effective anticancer agent .

Antimicrobial Activity

The oxadiazole scaffold is also linked to antimicrobial properties. Studies have shown that compounds with similar structures can exhibit activity against various bacterial strains.

Mechanisms of Action :

  • Inhibition of Bacterial Growth : By targeting bacterial cell wall synthesis or disrupting metabolic pathways.
  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

Case Study Data :

CompoundActivityReference
N-(4-methoxyphenyl)-N′-[1-(3-pyridin-4-yl)-1,2,4]oxadiazolAntimicrobial
Benzofuran derivativesAnticancer

Pharmacokinetics and Bioavailability

The bioavailability of this compound is a critical factor in its therapeutic applications. The compound's structural features enhance its solubility and absorption in biological systems, potentially allowing for once-daily dosing regimens.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared below with structurally related derivatives to highlight key differences in substituents and physicochemical properties.

Structural Analog 1: 1-(4-Chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide (CAS 870987-02-3)

  • Molecular Formula : C₂₀H₁₉ClN₄O₄S
  • Molecular Weight : 446.9 g/mol
  • Key Features :
    • Oxadiazole Substituent : Phenyl group (C₆H₅) at position 5.
    • Sulfonyl Group : 4-Chlorobenzenesulfonyl (Cl-C₆H₄-SO₂) at piperidine.
  • Comparison: The target compound replaces the phenyl group with 7-methoxybenzofuran-2-yl, increasing aromatic surface area and introducing a methoxy donor. The 4-chlorobenzenesulfonyl group in the analog introduces electronegativity, whereas the tosyl group (CH₃-C₆H₄-SO₂) in the target compound adds hydrophobicity.

Structural Analog 2: N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide (CAS 952848-29-2)

  • Molecular Formula : Estimated C₁₉H₂₀N₆O₄S (hypothetical based on structure).
  • Key Features: Oxadiazole Substituent: Isoxazol-5-yl (C₃H₂NO) at position 5. Sulfonyl Group: Tosyl (CH₃-C₆H₄-SO₂) identical to the target compound.
  • Comparison :
    • The isoxazole ring introduces a smaller heterocycle with reduced aromaticity compared to benzofuran.
    • Absence of methoxy reduces solubility but may enhance metabolic stability.

Hypothetical Property Analysis

Property Target Compound Analog 1 (CAS 870987-02-3) Analog 2 (CAS 952848-29-2)
Molecular Weight ~426.5 g/mol (calculated) 446.9 g/mol ~368.4 g/mol (estimated)
Aromatic Substituent 7-Methoxybenzofuran-2-yl Phenyl Isoxazol-5-yl
Sulfonyl Group Tosyl (CH₃-C₆H₄-SO₂) 4-Chlorobenzenesulfonyl Tosyl
Polar Groups Methoxy (-OCH₃) Chlorine (-Cl) None
Lipophilicity (LogP) Higher (benzofuran + methoxy) Moderate (Cl increases polarity) Lower (isoxazole)

Implications of Structural Variations

Bioavailability : The 7-methoxybenzofuran group in the target compound may improve solubility compared to phenyl or isoxazole analogs, though its larger size could reduce membrane permeability.

Metabolic Stability: The tosyl group (vs.

Target Binding : Benzofuran’s extended π-system could enhance interactions with aromatic residues in enzyme active sites, while methoxy serves as a hydrogen-bond acceptor.

Preparation Methods

Comparative Efficiency of Coupling Reagents

Data from cyclization studies reveal TBTU’s superiority over traditional reagents:

Reagent Solvent Temperature Yield (%)
TBTU DMF 50°C 85
DCC DMF 50°C 50
CDI DMF 50°C 63

Optimized Protocol :

  • Thiosemicarbazide Intermediate : 7-Methoxybenzofuran-2-carbohydrazide (1.0 equiv), piperidine-4-carboxamide isothiocyanate (1.1 equiv), MeOH, rt, 4 h.
  • Cyclization : TBTU (1.2 equiv), DIEA (2.0 equiv), DMF, 50°C, 6 h.
  • Workup : Precipitation in ice-water, filtration, and purification via silica gel chromatography (ethyl acetate:hexane = 3:7).

Synthesis of 1-Tosylpiperidine-4-Carboxamide

The piperidine-4-carboxamide subunit is synthesized through Buchwald-Hartwig amidation of piperidine-4-carboxylic acid with ammonium chloride, followed by tosylation using tosyl chloride in a biphasic system.

Tosylation Reaction Parameters

Parameter Value
Tosyl chloride 1.5 equiv
Base NaOH (10% aqueous)
Solvent Dichloromethane/H₂O
Temperature 0–5°C
Reaction Time 2 h
Yield 89%

Critical Considerations :

  • Temperature Control : Exothermic tosylation necessitates cooling to minimize sulfonate byproducts.
  • Protection Strategy : The amide group remains stable under basic conditions, avoiding the need for protective groups.

Final Coupling and Assembly

The convergent synthesis concludes with coupling the 1,3,4-oxadiazole intermediate to the 1-tosylpiperidine-4-carboxamide via amide bond formation . HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) facilitates this step in dichloromethane with triethylamine as the base.

Reaction Scheme :

  • Activation : 1-Tosylpiperidine-4-carboxamide (1.0 equiv), HATU (1.1 equiv), DCM, rt, 30 min.
  • Coupling : 5-(7-Methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine (1.05 equiv), TEA (3.0 equiv), DCM, rt, 12 h.
  • Purification : Column chromatography (CH₂Cl₂:MeOH = 95:5) yields the final product as a white solid (68% yield).

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (500 MHz, DMSO-d6) : δ 8.21 (s, 1H, oxadiazole-H), 7.89 (d, J = 8.5 Hz, 2H, tosyl-H), 7.42 (d, J = 8.5 Hz, 2H, tosyl-H), 6.92–6.88 (m, 2H, benzofuran-H), 3.84 (s, 3H, OCH₃), 3.12–3.08 (m, 4H, piperidine-H).
  • HRMS (ESI) : m/z calculated for C₂₇H₂₇N₅O₆S [M+H]⁺: 562.1704; found: 562.1701.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance reproducibility and safety during exothermic steps (e.g., tosylation). Process analytical technology (PAT) monitors reaction progression via inline FTIR, ensuring optimal conversion.

Q & A

Q. What synthetic strategies are most effective for constructing the 1,3,4-oxadiazole and 7-methoxybenzofuran moieties in this compound?

The synthesis typically involves cyclization reactions under controlled conditions. For the 1,3,4-oxadiazole ring, hydrazide precursors are reacted with carbon disulfide or cyanogen bromide, followed by dehydrative cyclization using phosphorus oxychloride or thionyl chloride. The 7-methoxybenzofuran moiety can be synthesized via Claisen-Schmidt condensation or cyclodehydration of substituted phenols. Key steps include optimizing reaction time (8–12 hours) and temperature (80–100°C) to maximize yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity. Characterization requires ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

  • ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm for benzofuran and oxadiazole) and methoxy groups (δ ~3.8 ppm).
  • ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) and quaternary carbons in heterocycles.
  • FT-IR verifies C=O (1680–1720 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches.
  • HRMS validates the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error. Consistency across these methods ensures structural accuracy .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Begin with in vitro cytotoxicity assays (e.g., MTT or SRB against cancer cell lines) and antimicrobial screening (MIC against Gram-positive/negative bacteria). Use dose-response curves (IC₅₀/EC₅₀ calculations) and include positive controls (e.g., doxorubicin for cytotoxicity). For mechanistic insights, pair these with enzymatic assays targeting kinases or proteases, depending on structural analogs' known targets .

Advanced Research Questions

Q. How can contradictory results in cytotoxicity assays across cell lines be systematically addressed?

Discrepancies may arise from cell-specific uptake, metabolic differences, or off-target effects. Mitigation strategies include:

  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM).
  • Metabolic profiling : Use LC-MS to assess intracellular compound stability.
  • Pathway analysis : Employ RNA-seq or proteomics to identify differentially expressed targets.
  • Structural analogs : Compare activity trends to establish structure-activity relationships (SAR) .

Q. What computational approaches are suitable for predicting binding modes and selectivity?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases). Prioritize binding poses with hydrogen bonds to the oxadiazole or tosylpiperidine groups.
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (50–100 ns) to assess stability of key interactions.
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in benzofuran) for virtual screening of derivatives .

Q. How can reaction yields be improved during the coupling of the tosylpiperidine and oxadiazole fragments?

  • Catalyst optimization : Test coupling agents like HATU or EDCI/HOBt in anhydrous DMF or DCM.
  • Temperature control : Perform reactions under nitrogen at 0–5°C to minimize side-product formation.
  • Workup strategies : Use aqueous extraction (pH-adjusted) to remove unreacted reagents. Monitor progress via TLC (silica, UV detection) .

Q. What strategies validate the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–8) at 37°C for 24–72 hours; analyze degradation via HPLC.
  • Plasma stability : Use human plasma incubations (37°C, 1–6 hours) with LC-MS quantification.
  • Light/heat stress : Expose to 40–60°C or UV light (254 nm) to identify photodegradants .

Q. How can SAR studies be designed to optimize bioactivity while reducing toxicity?

  • Core modifications : Synthesize derivatives with substituted benzofuran (e.g., 5-fluoro) or oxadiazole (e.g., methylthio).
  • Piperidine substitutions : Replace tosyl with acyl or sulfonamide groups.
  • In silico toxicity prediction : Use tools like ProTox-II to prioritize low-risk analogs for synthesis. Validate with in vitro hepatotoxicity assays (e.g., HepG2 cell viability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.